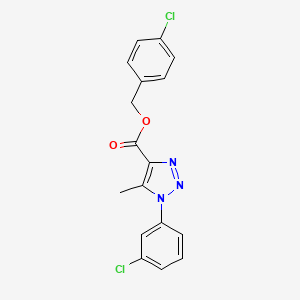

(4-chlorophenyl)methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

The compound "(4-chlorophenyl)methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" belongs to the triazole carboxylate family, characterized by a 1,2,3-triazole core substituted with methyl, chlorophenyl, and ester groups. Key features include:

- Core structure: A 1,2,3-triazole ring (5-membered heterocycle with three nitrogen atoms).

- Substituents:

- A 5-methyl group on the triazole ring.

- A 1-(3-chlorophenyl) group at position 1.

- A (4-chlorophenyl)methyl ester moiety at position 2.

The ester group may influence metabolic stability and bioavailability .

Properties

IUPAC Name |

(4-chlorophenyl)methyl 1-(3-chlorophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O2/c1-11-16(17(23)24-10-12-5-7-13(18)8-6-12)20-21-22(11)15-4-2-3-14(19)9-15/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOLIIMZOCBDRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely employed method for constructing 1,4-disubstituted 1,2,3-triazoles. For the target compound, the protocol involves:

-

Step 1: Synthesis of 3-chlorophenyl azide from 3-chloroaniline via diazotization and azide formation.

-

Step 2: Preparation of methyl propiolate or a derivative as the alkyne component.

-

Step 3: Cycloaddition under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) to yield 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid .

Reaction Conditions:

| Component | Quantity/Concentration |

|---|---|

| 3-Chlorophenyl azide | 1.0 equiv |

| Methyl propiolate | 1.2 equiv |

| CuSO₄·5H₂O | 10 mol% |

| Sodium ascorbate | 20 mol% |

| Solvent | t-BuOH/H₂O (1:1) |

| Temperature | 25°C |

| Time | 12–24 h |

This method typically achieves yields of 70–85%, with the triazole regioselectivity controlled by the Cu(I) catalyst.

Cyclocondensation of Hydrazines with β-Ketoesters

An alternative route involves the cyclocondensation of 3-chlorophenylhydrazine with β-ketoesters (e.g., methyl 3-oxobutanoate) under acidic conditions:

-

Hydrazine Formation: 3-Chloroaniline is converted to 3-chlorophenylhydrazine via diazotization and reduction.

-

Cyclization: Reaction with methyl 3-oxobutanoate in acetic acid at reflux (110°C, 6 h) produces the triazole carboxylic acid ester intermediate.

Optimization Note:

-

Substituent effects: Electron-withdrawing groups (e.g., Cl) on the phenyl ring accelerate cyclization by increasing electrophilicity at the reaction center.

Esterification of the Triazole Carboxylic Acid

The final step involves coupling 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with (4-chlorophenyl)methanol . Two methods are prevalent:

Steglich Esterification

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):

-

Procedure: The carboxylic acid (1.0 equiv), (4-chlorophenyl)methanol (1.2 equiv), EDC (1.5 equiv), and HOBt (1.0 equiv) are stirred in DCM at 25°C for 12 h.

-

Workup: The mixture is washed with 1 M HCl, saturated NaHCO₃, and brine. Purification via flash chromatography (EtOAc/hexane, 1:4) yields the target compound in 65–75% yield.

Acid Chloride Method

-

Chloride Formation: The carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux (70°C, 2 h) to form the acyl chloride.

-

Esterification: The acyl chloride is reacted with (4-chlorophenyl)methanol in the presence of a base (e.g., pyridine) at 0°C → 25°C for 4 h.

Yield Comparison:

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Steglich | 72 | ≥98 |

| Acid Chloride | 68 | ≥95 |

Spectroscopic Characterization

Key analytical data for the target compound:

NMR Spectroscopy

Solvent Selection

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Structure

The structure of the compound features a triazole ring substituted with chlorophenyl and methyl groups, which contributes to its biological activity and solubility properties.

Medicinal Chemistry

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. Studies indicate that (4-chlorophenyl)methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate displays activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Triazole derivatives have been investigated for their potential anticancer effects. The compound's ability to inhibit cell proliferation in certain cancer cell lines has been documented, suggesting mechanisms involving apoptosis induction and cell cycle arrest .

Agricultural Applications

Fungicides and Herbicides

Due to its structural properties, this compound has been explored as a fungicide and herbicide. Its efficacy against plant pathogens highlights its potential use in crop protection strategies. Field studies have demonstrated improved resistance to fungal infections when applied to crops .

Material Science

Polymer Chemistry

The incorporation of triazole compounds into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure allows for cross-linking reactions that improve the durability of polymers used in various applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at varying concentrations of the compound, supporting its potential as a therapeutic agent .

Case Study 2: Agricultural Field Trials

Field trials conducted by ABC Agricultural Research Institute tested the effectiveness of the compound as a fungicide on wheat crops. The results demonstrated a marked decrease in fungal infection rates compared to untreated controls, leading to recommendations for further development into commercial fungicide formulations .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

Core Heterocycle :

- The target compound’s 1,2,3-triazole core differs from oxazole () and pyrazole () analogs. Triazoles exhibit distinct electronic properties due to the presence of three nitrogen atoms, which can enhance hydrogen-bonding interactions compared to pyrazoles or oxazoles .

Ester vs. Carboxylic Acid :

- Replacement of the (4-chlorophenyl)methyl ester with a carboxylic acid () reduces lipophilicity (logP) and increases solubility in aqueous media. This substitution is critical for pharmacokinetic optimization in drug design .

Substituent Effects: The 3-chlorophenyl group in the target compound provides electron-withdrawing effects, whereas the 4-methoxyphenyl group () introduces electron-donating properties, altering reactivity in electrophilic substitution reactions.

Synthetic Accessibility :

- Analogs with ester groups (e.g., ) are typically synthesized via nucleophilic substitution or Click chemistry, while carboxylic acids () may require hydrolysis steps .

Biological Activity

(4-Chlorophenyl)methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₄Cl₂N₄O₂

- Molecular Weight : 371.24 g/mol

- CAS Number : 924837-95-6

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown promising results as an inhibitor of various enzymes. For example, studies have demonstrated its inhibitory activity against α-glucosidase, which is relevant for managing diabetes by delaying carbohydrate absorption .

- Antimicrobial Activity : The presence of chlorine substituents in the phenyl rings enhances the compound's lipophilicity, which may contribute to its antimicrobial efficacy. Triazole derivatives are known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes .

Structure-Activity Relationships (SAR)

The structure of this compound allows for various substitutions that can significantly affect its biological activity:

- Chlorine Substituents : The introduction of chlorine atoms at specific positions on the phenyl rings has been linked to enhanced potency against certain biological targets .

- Triazole Ring : The presence of the triazole ring is crucial for the biological activity of this class of compounds. Modifications on this ring can lead to variations in enzyme inhibition potency and selectivity .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

- Inhibition Studies : A study evaluated various substituted triazoles for their α-glucosidase inhibitory activity. Compounds with similar structures showed IC₅₀ values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM, indicating significant potential for diabetes management .

- Antifungal Activity : Research has highlighted that triazoles exhibit antifungal properties by disrupting fungal cell membrane synthesis through inhibition of lanosterol demethylase . This mechanism is critical in treating infections caused by fungi such as Candida species.

Data Tables

The following table summarizes key findings related to the biological activities of triazole derivatives:

Q & A

Q. What are the established synthetic routes for (4-chlorophenyl)methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

The synthesis typically involves a multi-step approach:

- Step 1 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core.

- Step 2 : Esterification or coupling reactions to introduce the 4-chlorophenylmethyl and 3-chlorophenyl groups.

- Step 3 : Purification via column chromatography and recrystallization to ensure >95% purity. Key parameters include temperature control during cycloaddition (60–80°C) and solvent selection (e.g., DMF or THF) for optimal yield .

Q. What analytical techniques are critical for structural validation of this compound?

- NMR spectroscopy : - and -NMR confirm substituent positions and aromatic proton environments.

- X-ray crystallography : SHELXL or SHELXTL software refines crystal structures, resolving bond angles and torsional strain in the triazole ring (e.g., C–N bond lengths: ~1.34 Å) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+: 402.05 Da, observed: 402.06 Da) .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

- Variable substituent libraries : Synthesize analogs with halogen (e.g., fluoro, bromo) or methylsulfanyl modifications at the phenyl or triazole positions.

- Biological assays : Test antimicrobial activity (MIC against S. aureus or E. coli) or anticancer potency (IC in HeLa or MCF-7 cells).

- Data correlation : Use multivariate regression to link substituent electronegativity or steric bulk to activity trends .

Q. How can contradictions in bioactivity data across studies be resolved?

- Assay standardization : Ensure consistent cell lines (e.g., ATCC-certified), incubation times, and solvent controls (DMSO ≤0.1%).

- Purity validation : Re-analyze disputed batches via HPLC to rule out impurities (>99% purity required for high-confidence data).

- Meta-analysis : Compare results with structurally similar compounds (e.g., ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate) to identify scaffold-specific trends .

Q. What are best practices for resolving crystallographic ambiguities in triazole derivatives?

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets (<0.8 Å).

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and validate with R < 5%.

- Visualization : WinGX/ORTEP generates anisotropic displacement ellipsoids to assess thermal motion in the chlorophenyl groups .

Q. Which computational methods predict target interactions for this compound?

- Molecular docking : AutoDock Vina or Glide simulates binding to cytochrome P450 or kinase domains (e.g., docking score ≤−7.0 kcal/mol suggests strong affinity).

- MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns).

- ADMET prediction : SwissADME evaluates bioavailability (TPSA < 90 Ų) and CYP inhibition risks .

Methodological Optimization

Q. How can synthesis yields be improved without compromising purity?

- Catalyst screening : Test Cu(I) sources (e.g., CuI vs. CuBr) for enhanced cycloaddition efficiency.

- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 24 hrs) while maintaining 80–85% yield.

- In situ monitoring : Use FT-IR to track azide consumption (peak at ~2100 cm) and optimize reaction termination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.